

# Application Notes and Protocols: Methyl 4-(methylamino)-3-nitrobenzoate in Organic Synthesis

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## Compound of Interest

Compound Name: *Methyl 4-(methylamino)-3-nitrobenzoate*

Cat. No.: *B1312498*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Methyl 4-(methylamino)-3-nitrobenzoate**, a key building block in organic synthesis, particularly in the pharmaceutical industry. It details the compound's properties, synthesis, and applications, with a focus on its role in the preparation of angiotensin II receptor blockers.

## Introduction

**Methyl 4-(methylamino)-3-nitrobenzoate** is a versatile aromatic compound containing a methylamino group, a nitro group, and a methyl ester functionality. This unique combination of functional groups makes it an important intermediate for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). Its primary utility lies in its ability to undergo various chemical transformations, such as reduction of the nitro group to an amine, which can then be used to construct heterocyclic rings.

## Physicochemical and Spectroscopic Data

The properties of **Methyl 4-(methylamino)-3-nitrobenzoate** and its immediate precursor are summarized below.

Property	Methyl 4-(methylamino)-3-nitrobenzoate	4-(Methylamino)-3-nitrobenzoic Acid
CAS Number	36242-50-9[1]	41263-74-5
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> [1]	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	210.19 g/mol [1]	196.16 g/mol
Appearance	Solid[1]	Yellow crystalline powder
Melting Point	Not specified; Est. ~160-170 °C (by analogy to similar compounds)[2]	210-212 °C
Solubility	Not specified	Soluble in water, ethanol, and DMSO
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Estimated: δ 8.5 (s, 1H), 7.9 (d, 1H), 6.8 (d, 1H), 3.9 (s, 3H), 3.1 (d, 3H), 8.2 (br s, 1H, NH)	See reference[3]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	Estimated: δ 166, 150, 140, 135, 130, 120, 115, 52, 30	-
IR (cm <sup>-1</sup> )	Estimated: 3400 (N-H), 3100-3000 (C-H, aromatic), 1720 (C=O, ester), 1580, 1450 (C=C, aromatic), 1530, 1350 (N-O, nitro), 1280 (C-O, ester)	-

Note: Spectroscopic data for **Methyl 4-(methylamino)-3-nitrobenzoate** is estimated based on the analysis of structurally similar compounds such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate.[4][5][6]

## Synthesis and Experimental Protocols

The synthesis of **Methyl 4-(methylamino)-3-nitrobenzoate** is typically achieved through a two-step process starting from 4-chlorobenzoic acid.

## Synthesis Workflow



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Synthesis of **Methyl 4-(methylamino)-3-nitrobenzoate**.

## Experimental Protocol: Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This protocol is adapted from established industrial methods.

Materials:

- 4-Chloro-3-nitrobenzoic acid (1 eq)
- Aqueous methylamine solution (40%)
- Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
- Collect the yellow solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(methylamino)-3-nitrobenzoic acid.

## Experimental Protocol: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate

This protocol follows a standard Fischer esterification procedure.

Materials:

- 4-(Methylamino)-3-nitrobenzoic acid (1 eq)
- Methanol (as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate

Procedure:

- Suspend 4-(methylamino)-3-nitrobenzoic acid in methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
- Heat the mixture to reflux for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture and remove the methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by recrystallization or column chromatography to yield pure **Methyl 4-(methylamino)-3-nitrobenzoate**.

## Applications in Organic Synthesis

**Methyl 4-(methylamino)-3-nitrobenzoate** is a valuable precursor for the synthesis of various pharmaceuticals, particularly those containing a benzimidazole core.

## Role in the Synthesis of Candesartan

Candesartan is an angiotensin II receptor blocker used to treat high blood pressure. The synthesis of its benzimidazole core can be initiated from **Methyl 4-(methylamino)-3-nitrobenzoate**.

Synthetic Scheme Outline:



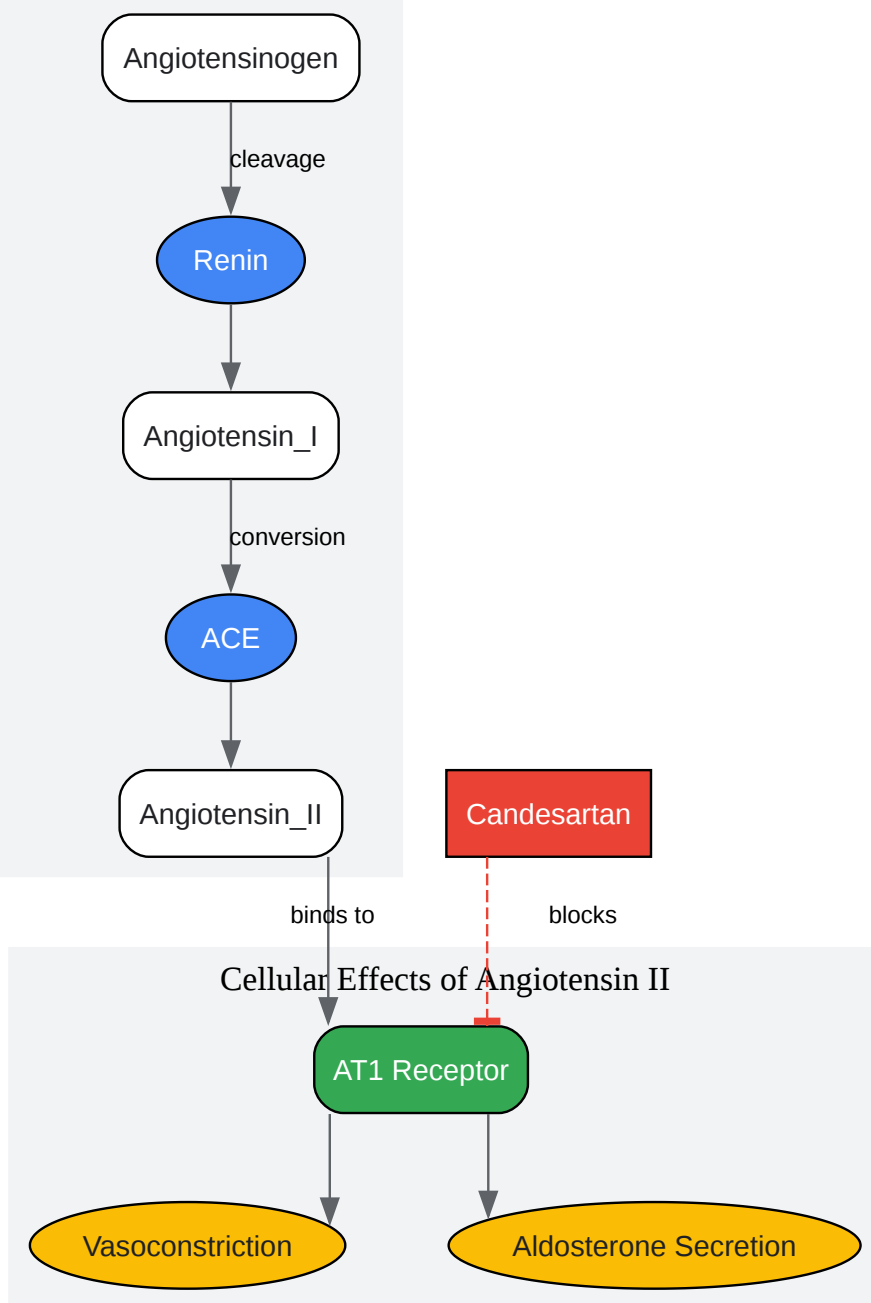
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*Synthetic approach to Candesartan's core.*

## Signaling Pathway of Candesartan

Candesartan functions by blocking the Angiotensin II Receptor Type 1 (AT1R), thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][7] This leads to vasodilation and a reduction in blood pressure.

## Renin-Angiotensin-Aldosterone System (RAAS)



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*Mechanism of action of Candesartan.*

## Conclusion

**Methyl 4-(methylamino)-3-nitrobenzoate** is a crucial intermediate in organic synthesis, offering a versatile platform for the construction of complex molecules. Its application in the synthesis of blockbuster drugs like Candesartan highlights its significance in the pharmaceutical industry. The synthetic protocols and pathways detailed in this document provide a valuable resource for researchers and professionals in the field of drug discovery and development.

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## References

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